1,3-Benzodithiole
Overview
Description
1,3-Benzodithiole: is an organic compound that consists of a benzene ring fused with a 1,3-dithiol ring
Mechanism of Action
Target of Action
1,3-Benzodithiole is a chemical compound that has been found to interact with various targets. One of its primary targets is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in root growth .
Mode of Action
This compound interacts with its target, the auxin receptor TIR1, in a manner similar to auxin, a plant hormone . This interaction enhances root-related signaling responses, promoting root growth in plants . Furthermore, molecular docking analysis has shown that this compound has a stronger binding ability with TIR1 than NAA, a synthetic auxin .
Biochemical Pathways
The interaction of this compound with the auxin receptor TIR1 affects various biochemical pathways. It induces a common transcriptional response with auxin and down-regulates the expression of root growth-inhibiting genes . This modulation of gene expression is a key factor in the compound’s ability to promote root growth.
Pharmacokinetics
It’s known that the compound can be detected spectroscopically after reacting with 1,2-benzenedithiol to produce this compound-2-thione . This reaction has been used to improve the analytical sensitivity of methods for detecting isothiocyanates .
Result of Action
The primary result of this compound’s action is the promotion of root growth in plants . By enhancing root-related signaling responses and modulating gene expression, the compound encourages the development of deeper and longer roots . This can help plants survive and flourish, making this compound a potential tool for improving crop yields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Benzodithiole can be synthesized through several methods. One common approach involves the reaction of 2-bromo-benzothioamides with elemental sulfur (S8) in the presence of a copper catalyst and cesium carbonate (Cs2CO3). This reaction leads to the formation of this compound through a sulfur rearrangement process .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The use of copper-catalyzed reactions with aryl halides and sulfur sources is a common industrial approach due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1,3-Benzodithiole undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as alcohols, water, thiols, hydrogen sulfide, amines, and ammonia.
Cycloaddition: Reaction with benzyne generated from 2-carboxybenzenediazonium chloride, leading to the formation of novel bicyclic sulfonium salts.
Common Reagents and Conditions:
Nucleophilic Reagents: Alcohols, water, thiols, hydrogen sulfide, primary, secondary, and tertiary amines, ammonia, N,N-dimethylformamide, electron-rich aromatic compounds, active methylene compounds, tropilidene, and sodium borohydride.
Cycloaddition Reagents: Benzyne generated from 2-carboxybenzenediazonium chloride.
Major Products:
Nucleophilic Substitution Products: Corresponding 1,3-benzodithioles.
Cycloaddition Products: Bicyclic sulfonium salts.
Scientific Research Applications
1,3-Benzodithiole has several scientific research applications, including:
Comparison with Similar Compounds
2-(Thiopyran-4-ylidene)-1,3-benzodithiole: Contains a thiopyran ring fused with a 1,3-benzodithiole ring and exhibits semiconductor properties.
Benzothiaselenole: Contains a selenium atom in place of one of the sulfur atoms in the this compound ring.
Dibenzodithiocine: Contains two this compound rings fused together.
Uniqueness: this compound is unique due to its ability to undergo a wide range of chemical reactions, including nucleophilic substitution and cycloaddition, making it a versatile compound for various applications in chemistry, biology, and materials science.
Properties
IUPAC Name |
1,3-benzodithiole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6S2/c1-2-4-7-6(3-1)8-5-9-7/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMLNPZTRYNCMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1SC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482211 | |
Record name | 1,3-Benzodithiole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
274-30-6 | |
Record name | 1,3-Benzodithiole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 1,3-benzodithiole is C7H6S2, and its molecular weight is 154.25 g/mol.
A: Yes, spectroscopic data, including 1H-NMR, is available for this compound and its derivatives. For example, in the synthesis of 2-dimethoxy-phosphinyl-1,3-benzodithiole, the 1H-NMR spectrum shows a doublet signal at δ = 4.875 ppm (J = 5.2 Hz) assignable to 1-CH, a doublet signal at δ = 3.767–3.803 ppm (J = 9.8 Hz) assignable to POMe, and a multiple signal at δ = 7.0263–7.2616 ppm assignable to the four aryl hydrogen atoms. []
A: 1,3-Benzodithiolylium salts can be synthesized by treating 2-alkoxy-1,3-benzodithioles or 2-alkylthio-1,3-benzodithioles with acids in acetic anhydride. [] An alternative method involves reacting this compound with trityl tetrafluoroborate. []
A: 1,3-Benzodithiolylium salts are valuable reagents for introducing a 1,3-benzodithiol-2-yl group into various molecules. They react with nucleophiles like alcohols, thiols, amines, and active methylene compounds at the 2-position to give the corresponding 1,3-benzodithioles. []
A: Yes, reactions of 1,3-benzodithiolylium salts with Grignard reagents yield 2-substituted and 2,2-disubstituted 1,3-benzodithioles, which can be hydrolyzed to aldehydes and ketones upon treatment with chloramine-T followed by mercury(II) chloride. []
A: Treating carboxylic acid derivatives (acids, acid chlorides, anhydrides, esters, nitriles) and trihalogenomethyl compounds with benzene-1,2-dithiol in the presence of tetrafluoroboric acid–ether or boron trifluoride–ether yields 2-substituted 1,3-benzodithiolylium tetrafluoroborates. These salts can be reduced to the corresponding 2-substituted 1,3-benzodithioles with sodium borohydride, and subsequent C(2)–S bond cleavage with sodium in liquid ammonia yields the corresponding hydrocarbons. [] Aldehydes and ketones can also be reduced to methylene groups using a similar approach. []
A: Yes, benzopentathiepins can be synthesized by reacting this compound-2-thiones or 1,2-benzenedithiols with elemental sulfur in liquid ammonia at room temperature. []
A: this compound derivatives, particularly those incorporating tetrathiafulvalene (TTF) units, exhibit promising electron-donating properties. These compounds have been investigated for their potential in developing organic conductors and molecular electronics. [, , , ]
A: Yes, several charge-transfer complexes incorporating this compound derivatives as electron donors have been studied. For instance, 1,3-dithiole[4]radialene forms a complex with TCNQ, and this compound-[4]radialene forms complexes with TCNQF4 and DDQ, both exhibiting relatively high electrical conductivities in compressed pellets. [] Furthermore, single crystals of PF6 and ClO4 salts of the this compound[4]radialene radical cation display semiconductor-like electrical conductivity changes with temperature. []
A: Yes, this compound 1-oxide is chiral and can be resolved into its enantiomers using chiral stationary phase high-performance liquid chromatography (CSP-HPLC). []
A: The absolute configurations of this compound 1-oxide enantiomers have been established through a combination of chemical derivatization, CSP-HPLC separation of diastereomers, and X-ray crystallography. []
A: Yes, both microbial and mammalian enzymes exhibit stereoselectivity in S-oxygenating 2-methyl-1,3-benzodithiole, producing varying ratios of cis- and trans-2-methyl-1,3-benzodithiole 1-oxide. [, ]
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